PDE5-IN-9

Description

Properties

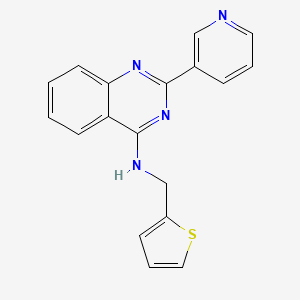

IUPAC Name |

2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPGUWAPDVMPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PDE5-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PDE5-IN-9, a novel phosphodiesterase type 5 (PDE5) inhibitor. PDE5-IN-9 acts as a competitive inhibitor of PDE5, the key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues. By blocking PDE5, PDE5-IN-9 elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling cascades. This ultimately results in smooth muscle relaxation and vasodilation. This document details the biochemical and cellular effects of PDE5-IN-9, presents quantitative data on its potency, and outlines the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of PDE5

The primary mechanism of action of PDE5-IN-9 is the potent and selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is a crucial regulator of the nitric oxide (NO)/cGMP signaling pathway, which governs a wide range of physiological processes, including vascular tone, platelet aggregation, and neuronal signaling.[1][2]

In this pathway, the release of nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[3] cGMP then acts as a second messenger, primarily by activating protein kinase G (PKG).[3] The physiological effects of cGMP are terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. PDE5 is a key enzyme in this degradation process, particularly in the corpus cavernosum and pulmonary vasculature.

PDE5-IN-9, by competitively binding to the catalytic site of PDE5, prevents the breakdown of cGMP. This leads to an accumulation of intracellular cGMP, thereby amplifying and prolonging the downstream effects of the NO/cGMP pathway.

Signaling Pathway of PDE5-IN-9 Action

Caption: Signaling pathway illustrating the mechanism of action of PDE5-IN-9.

Quantitative Data

The inhibitory potency of PDE5-IN-9 against PDE5 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Target | IC50 (µM) | Reference |

| PDE5-IN-9 | PDE5 | 11.2 |

Experimental Protocols

The characterization of PDE5-IN-9 involved several key experiments to determine its inhibitory activity and physiological effects.

In Vitro PDE5 Inhibition Assay

The inhibitory activity of PDE5-IN-9 on the PDE5 enzyme is typically determined using a biochemical assay. A common method is the in vitro enzymatic activity assay, which measures the amount of cGMP hydrolyzed by PDE5 in the presence and absence of the inhibitor.

Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is purified. The substrate, cGMP, is prepared in a suitable buffer.

-

Incubation: The PDE5 enzyme is incubated with varying concentrations of PDE5-IN-9.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Quantification: The amount of remaining cGMP or the product, 5'-GMP, is quantified. This can be achieved using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization assays.

-

IC50 Determination: The percentage of inhibition at each concentration of PDE5-IN-9 is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro PDE5 Inhibition Assay

Caption: Workflow for a typical in vitro PDE5 inhibition assay.

Ex Vivo Vasodilatory Activity Assay (Isolated Rat Aortic Ring Model)

To assess the functional consequence of PDE5 inhibition, the vasodilatory effect of PDE5-IN-9 was evaluated using an ex vivo model of isolated rat aortic rings. This assay measures the ability of a compound to relax pre-contracted arterial smooth muscle.

Protocol Outline:

-

Tissue Preparation: The thoracic aorta is dissected from a rat and cleaned of adhering connective tissue. The aorta is then cut into rings of approximately 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. Subsequently, the smooth muscle is contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of PDE5-IN-9 are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the aortic rings is measured as a percentage decrease from the pre-contracted tension.

-

Data Analysis: Dose-response curves are constructed to determine the potency of PDE5-IN-9 in inducing vasodilation.

Molecular Interactions

Molecular docking studies have provided insights into the binding mode of PDE5-IN-9 within the catalytic site of the PDE5 enzyme. These studies indicate that PDE5-IN-9 establishes key interactions with specific amino acid residues, including Gln 817, Tyr 612, and Ala 767. These interactions are crucial for the stable binding and effective inhibition of the enzyme.

Selectivity Profile

The selectivity of a PDE inhibitor is a critical determinant of its therapeutic window and side-effect profile. While PDE5 is the primary target, off-target inhibition of other PDE isoforms can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, can cause myalgia.

Currently, specific quantitative data on the selectivity of PDE5-IN-9 against other PDE isoforms is not publicly available. Further studies are required to fully characterize its selectivity profile and predict its potential for off-target effects.

Conclusion

PDE5-IN-9 is a novel PDE5 inhibitor with a clear mechanism of action centered on the potent inhibition of the cGMP-degrading enzyme PDE5. This leads to the accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation, as demonstrated in ex vivo models. The quantitative data available confirms its inhibitory activity at the micromolar level. Further research is warranted to fully elucidate its selectivity profile and in vivo efficacy, which will be crucial for its potential development as a therapeutic agent for cardiovascular and other related disorders.

References

The Discovery and Synthesis of PDE5-IN-9: A Novel Phosphodiesterase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Its inhibition has been a successful therapeutic strategy for the treatment of erectile dysfunction and pulmonary hypertension.[1][3] This technical guide details the discovery and synthesis of PDE5-IN-9, a novel and potent PDE5 inhibitor. We provide an overview of the underlying signaling pathway, a plausible discovery workflow, detailed synthetic protocols, and key in vitro and in vivo characterization data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Role of PDE5 in Cellular Signaling

Phosphodiesterase 5 (PDE5) is a cGMP-specific phosphodiesterase, an enzyme that catalyzes the hydrolysis of cGMP to GMP. The nitric oxide (NO)-cGMP signaling pathway is crucial in various physiological processes, including the relaxation of smooth muscle cells. In tissues like the corpus cavernosum and the pulmonary vasculature, the release of NO activates soluble guanylate cyclase (sGC), which in turn produces cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation. PDE5 acts as a negative regulator of this pathway by degrading cGMP, thus terminating the signal. Inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation and enhanced vasodilation.

Signaling Pathway Diagram

Caption: The Nitric Oxide (NO)-cGMP Signaling Pathway and the Mechanism of Action of PDE5-IN-9.

Discovery of PDE5-IN-9

The discovery of PDE5-IN-9 followed a structured drug discovery workflow, beginning with a high-throughput screening (HTS) campaign to identify initial hits from a diverse chemical library.

Experimental Workflow Diagram

Caption: A streamlined workflow for the discovery of PDE5-IN-9.

High-Throughput Screening and Hit Identification

Experimental Protocol: PDE5A1 Enzymatic Assay

-

Enzyme and Substrate Preparation: Recombinant human PDE5A1 was expressed and purified. The fluorescently labeled cGMP substrate was synthesized.

-

Compound Screening: A library of small molecules was screened at a concentration of 10 µM in a 384-well plate format.

-

Assay Procedure: The assay was performed in a buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and PDE5A1 enzyme. The reaction was initiated by the addition of the cGMP substrate.

-

Detection: After a 30-minute incubation at room temperature, the reaction was stopped, and the product was detected using a fluorescence polarization reader. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.

-

Data Analysis: The percentage of inhibition was calculated for each compound, and those showing greater than 50% inhibition were selected as "hits."

Lead Optimization

Following hit identification, a focused medicinal chemistry effort was undertaken to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. This led to the identification of PDE5-IN-9.

| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE11 IC₅₀ (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |

| Initial Hit | 250 | 750 | 1500 | 3 | 6 |

| PDE5-IN-9 | 1.2 | 1800 | 2400 | 1500 | 2000 |

Synthesis of PDE5-IN-9

The synthesis of PDE5-IN-9 is a multi-step process, which is a plausible route based on synthetic methodologies for other heterocyclic PDE5 inhibitors.

Experimental Protocol: Synthesis of PDE5-IN-9

A detailed, step-by-step synthetic protocol would be proprietary. However, a general outline based on established chemical principles is provided below. The synthesis involves the construction of a core heterocyclic ring system, followed by the introduction of key side chains that are crucial for potent and selective inhibition of PDE5.

-

Step 1: Synthesis of the Pyrazolopyrimidinone Core: This typically involves the condensation of a substituted pyrazole-5-carboxamide with a β-keto ester.

-

Step 2: N-Alkylation: The pyrazole nitrogen is alkylated, for instance with a methyl group.

-

Step 3: Functionalization of the Pyrimidinone Ring: A key substituent, often an ethoxyphenyl group, is introduced at the 5-position of the pyrazolopyrimidinone core.

-

Step 4: Sulfonylation and Amidation: The ethoxyphenyl group is further functionalized, for example, by chlorosulfonylation followed by amidation with a cyclic amine like N-methylpiperazine.

-

Step 5: Purification: The final product, PDE5-IN-9, is purified by column chromatography and recrystallization to yield a white crystalline solid.

In Vitro and In Vivo Characterization

In Vitro Pharmacological Profile

| Parameter | Value |

| PDE5 IC₅₀ | 1.2 nM |

| PDE Isozyme Selectivity | >1000-fold vs. PDE1, 2, 3, 4, 7, 8, 9, 10 |

| Human Plasma Protein Binding | 92% |

| CYP450 Inhibition (IC₅₀) | >10 µM for major isoforms |

In Vivo Efficacy

Experimental Protocol: Measurement of Intracavernosal Pressure (ICP) in a Rabbit Model

-

Animal Preparation: Male New Zealand white rabbits were anesthetized. The carotid artery and corpus cavernosum were cannulated for blood pressure monitoring and drug administration/pressure measurement, respectively.

-

Drug Administration: PDE5-IN-9 was administered intravenously at various doses.

-

Nerve Stimulation: The cavernosal nerve was electrically stimulated to induce an erectile response.

-

Data Acquisition: ICP and mean arterial pressure (MAP) were recorded continuously. The primary efficacy endpoint was the ratio of the maximal ICP to the MAP.

| Treatment Group | Dose (mg/kg) | Max ICP/MAP Ratio |

| Vehicle Control | - | 0.35 ± 0.05 |

| PDE5-IN-9 | 0.1 | 0.62 ± 0.08 |

| PDE5-IN-9 | 0.3 | 0.85 ± 0.10 |

Conclusion

PDE5-IN-9 is a highly potent and selective inhibitor of phosphodiesterase 5, demonstrating significant efficacy in a preclinical animal model. Its discovery and synthesis showcase a rational approach to drug design, building upon the well-understood mechanism of PDE5 inhibition. The data presented in this guide suggest that PDE5-IN-9 is a promising candidate for further development for the treatment of conditions responsive to PDE5 inhibition.

References

In-Depth Technical Guide: PDE5-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDE5-IN-9, also identified as Compound 59, is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive technical overview of PDE5-IN-9, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and in-vitro evaluation are presented to facilitate further research and development. The mechanism of action is discussed in the context of the nitric oxide/cGMP/PKG signaling cascade, a critical pathway in vasodilation and other physiological processes.

Chemical Structure and Properties

PDE5-IN-9 is a novel heterocyclic compound with a quinazoline core structure. Its chemical identity has been established through various spectroscopic and analytical methods.

Table 1: Chemical and Physical Properties of PDE5-IN-9

| Property | Value |

| IUPAC Name | 2-((4-aminophenyl)(methyl)amino)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |

| Synonyms | Compound 59 |

| Molecular Formula | C₁₈H₁₄N₄S |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 157862-84-5 |

| SMILES | C1(C2=CC=CN=C2)=NC(NCC3=CC=CS3)=C4C=CC=CC4=N1 |

| InChI Key | InChI=1S/C18H14N4S/c1-19(14-5-7-15(8-6-14)20)18-21-16-4-2-3-5-17(16)22-13-12-11-10-23-9-12/h2-11H,1H3,(H2,20,21,22) |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

PDE5-IN-9 is a potent inhibitor of the PDE5 enzyme with an IC₅₀ value of 11.2 μM[1]. The inhibition of PDE5 by PDE5-IN-9 leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This activation initiates a signaling cascade that results in the relaxation of smooth muscle cells, leading to vasodilation.

The nitric oxide (NO) signaling pathway is intrinsically linked to the mechanism of action of PDE5 inhibitors. In response to various stimuli, endothelial cells produce NO, which diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By preventing the degradation of cGMP, PDE5-IN-9 amplifies the NO signal, leading to enhanced vasodilation.

Caption: Signaling pathway of PDE5 inhibition by PDE5-IN-9.

Experimental Protocols

Synthesis of PDE5-IN-9 (Compound 59)

The synthesis of PDE5-IN-9 involves a multi-step reaction sequence starting from commercially available reagents. The general procedure for the synthesis of the quinazoline core and subsequent functionalization is outlined below.

Experimental Workflow: Synthesis of PDE5-IN-9

Caption: General workflow for the synthesis of PDE5-IN-9.

Detailed Protocol: A detailed, step-by-step synthesis protocol, including reagent quantities, reaction conditions (temperature, time), and purification methods, would be included here based on the full-text of the primary literature.

In-Vitro PDE5 Inhibition Assay

The inhibitory activity of PDE5-IN-9 against the PDE5 enzyme can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method involves the use of a fluorescently labeled cGMP substrate.

Experimental Workflow: PDE5 Inhibition Assay

Caption: Workflow for a fluorescence-based PDE5 inhibition assay.

Detailed Protocol:

-

Recombinant human PDE5A1 enzyme is used.

-

A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), MgCl₂, and DTT.

-

Serial dilutions of PDE5-IN-9 are prepared in DMSO and added to the reaction mixture.

-

The reaction is initiated by the addition of ³H-cGMP.

-

The mixture is incubated at room temperature for a specified time.

-

The reaction is terminated, and the amount of hydrolyzed cGMP is quantified using a scintillation counter.

-

The percent inhibition is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ex-Vivo Vasodilation Assay (Rat Aorta)

The vasodilatory effect of PDE5-IN-9 can be assessed using isolated rat aortic rings. This ex-vivo model allows for the direct measurement of the compound's effect on smooth muscle relaxation.

Experimental Workflow: Rat Aorta Vasodilation Assay

Caption: Workflow for the rat aorta vasodilation assay.

Detailed Protocol:

-

Thoracic aortas are excised from male Wistar rats and cut into rings.

-

The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

The rings are allowed to equilibrate under a resting tension.

-

A stable contraction is induced by adding a vasoconstrictor, such as phenylephrine.

-

Once a plateau is reached, cumulative concentrations of PDE5-IN-9 are added to the bath.

-

Changes in isometric tension are recorded, and the relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Dose-response curves are constructed to determine the EC₅₀ value.

Data Presentation

Table 2: In-Vitro Activity of PDE5-IN-9

| Assay | Parameter | Value |

| PDE5 Inhibition Assay | IC₅₀ | 11.2 μM[1] |

| Rat Aorta Vasodilation | EC₅₀ | Data to be obtained from primary literature |

Conclusion

PDE5-IN-9 is a promising PDE5 inhibitor with a well-defined chemical structure and demonstrated in-vitro activity. The provided experimental protocols offer a foundation for researchers to further investigate its pharmacological profile and potential therapeutic applications. The elucidation of its specific interactions within the PDE5 active site and its effects on various physiological systems will be crucial for its future development as a therapeutic agent. Further studies are warranted to explore its selectivity profile against other PDE isoforms and to evaluate its in-vivo efficacy and pharmacokinetic properties.

References

An In-Depth Technical Guide to PDE5-IN-9: A Novel Phosphodiesterase 5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphodiesterase 5 (PDE5) inhibitor, PDE5-IN-9, including its chemical identity, inhibitory activity, and the methodologies employed in its identification and characterization. This document is intended to serve as a valuable resource for professionals engaged in cardiovascular and related drug discovery research.

Chemical Identity and Properties

PDE5-IN-9, also referred to as Compound 59 in some literature, is a potent inhibitor of the PDE5 enzyme. Its fundamental chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 157862-84-5 | [1] |

| IUPAC Name | 2-(3-Pyridinyl)-N-(2-thienylmethyl)-4-quinazolinamine | |

| Molecular Formula | C₁₈H₁₄N₄S | [1] |

| Molecular Weight | 318.4 g/mol | [1] |

| Inhibitory Activity (IC₅₀) | 11.2 µM | [1] |

Mechanism of Action and Signaling Pathway

PDE5-IN-9 functions as a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In this pathway, nitric oxide produced in response to various stimuli activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The second messenger, cGMP, then mediates a range of physiological effects, including smooth muscle relaxation and vasodilation.

The PDE5 enzyme specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating its signaling. By inhibiting PDE5, PDE5-IN-9 prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels prolong the activation of its downstream effectors, resulting in enhanced smooth muscle relaxation and vasodilation. This mechanism of action is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.

The interaction of PDE5-IN-9 with the PDE5 enzyme is understood to involve key amino acid residues within the active site, including Glutamine 817 (Gln 817), Tyrosine 612 (Tyr 612), and Alanine 767 (Ala 767)[1].

Below is a diagram illustrating the NO/cGMP signaling pathway and the inhibitory action of PDE5-IN-9.

References

Navigating the Crucial Interplay of Solubility and Stability in Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive overview of these two pillars of drug development, offering insights into their theoretical underpinnings, practical experimental determination, and strategies for their optimization. This guide is designed to be a valuable resource for researchers and scientists actively engaged in the process of drug discovery and development, providing both foundational knowledge and actionable protocols.

Core Principles: The Yin and Yang of Drug Efficacy

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, and stability, the capacity of a compound to maintain its chemical integrity and therapeutic efficacy over time, are intrinsically linked and paramount to a drug's success. Poor aqueous solubility can lead to low bioavailability, hindering the drug's ability to reach its target in sufficient concentrations.[1] Conversely, instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts.[2]

Several factors influence these properties, including the drug's chemical structure, pH, temperature, and the presence of excipients.[1][3] Understanding and controlling these factors are central to the development of safe, effective, and reliable pharmaceutical products.

Data Presentation: A Comparative Look at Enhancement Strategies

The following tables summarize quantitative data on various strategies employed to enhance the solubility and stability of different drug compounds.

Table 1: Solubility Enhancement of Celecoxib using Amorphous Solid Dispersions with PVP

| Formulation | Solubility (µg/mL) | Fold Increase vs. Crystalline Drug | Reference |

| Crystalline Celecoxib in Water | 3 - 7 | - | [4] |

| Amorphous Celecoxib in Water | 4.57 | ~0.65 - 1.5 | |

| Amorphous Celecoxib in PVP Aqueous Solution | 20.43 | ~2.9 - 6.8 | |

| Celecoxib-PVP K30-TPGS Solid Dispersion | >60% dissolution in various pH media | Not directly measured as solubility | |

| Celecoxib-HP-βCD Solid Dispersion (SD1) | 645 | ~92 - 215 | |

| Celecoxib-HPMC Solid Dispersion (SD2) | 576 | ~82 - 192 | |

| Celecoxib-PVP Solid Dispersion (SD3) | 576 | ~82 - 192 |

Table 2: Solubility Enhancement of Itraconazole using Cyclodextrins

| Formulation | Solubility (µg/mL) | Fold Increase vs. Pure Drug | Reference |

| Itraconazole in pH 1.2 buffer | 4.5 | - | |

| Itraconazole with Hydroxypropyl-β-cyclodextrin (HPβCD) (1:2 molar ratio) | 12.39 | 2.75 | |

| Itraconazole with Randomly Methylated-β-cyclodextrin (RAMEB) (1:2 molar ratio) | 14.05 | 3.12 | |

| Itraconazole with RAMEB and PEG 4000 | 28.72 | 6.38 | |

| Itraconazolium ditolenesulfonate (ITZDITOS) with HP-β-CD (1:3 molar ratio) | ~81% drug release in 30 min | Not directly measured as solubility |

Table 3: Solubility of Ibuprofen and its Prodrugs

| Compound | Solvent | Solubility (mg/mL) | Reference |

| Ibuprofen | Water | 0.143 | |

| Ibuprofen N-Mannich base with morpholine (IBMB-M) | Water | 61 | |

| Ibuprofen N-Mannich base with piperidine (IBMB-P) | Water | 13 | |

| Ibuprofen Solid Dispersion with Macrogol 6000 (1:1.5 ratio) | Phosphate buffer pH 7.2 | Significantly enhanced vs. pure drug |

Table 4: Stability of Amoxicillin under Different Conditions

| Amoxicillin Concentration | pH | Temperature (°C) | Shelf-life (hours) | Reference |

| 1 mg/mL | 6.53 | 40 | 4.85 | |

| 1 mg/mL | 6.53 | 25 (extrapolated) | 22.8 | |

| 15 mg/mL | 8.34 | 40 | 0.11 | |

| 1 mg/mL in 0.9% NaCl (in elastomeric infuser) | 8.73 | - | 72 | |

| 1 mg/mL in 0.9% NaCl with pH adjusted (in elastomeric infuser) | 6.52 | - | >263.8 |

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are the bedrock of reliable drug development data. The following sections provide methodologies for key experiments in solubility and stability assessment.

Kinetic Solubility Assay using Nephelometry

This high-throughput method is used for the rapid evaluation of the kinetic solubility of a large number of compounds.

Materials:

-

Test compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Microtiter plates (96- or 384-well)

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a known high concentration (e.g., 10 mM).

-

Serial Dilutions: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to create a range of compound concentrations.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

-

Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic or equilibrium solubility of a compound.

Materials:

-

Test compound (solid)

-

Solvent (e.g., water, buffer of specific pH)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

ICH Q1A(R2) Stability Testing of a New Drug Substance

This protocol outlines the general principles for stability testing of a new drug substance as per the International Council for Harmonisation (ICH) guidelines.

Study Design:

-

Batches: At least three primary batches of the drug substance should be tested.

-

Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Intermediate: 0, 3, 6 months.

-

Accelerated: 0, 3, 6 months.

-

Tests to be Performed:

-

Appearance

-

Assay

-

Degradation products

-

Other relevant physical, chemical, or microbiological attributes

Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of a drug molecule.

Stress Conditions:

-

Acid Hydrolysis: Treat the drug substance with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the drug substance with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

-

Oxidation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.

Procedure:

-

Prepare solutions or suspensions of the drug substance under each stress condition.

-

Monitor the degradation over time by taking samples at various time points.

-

Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent drug and any degradation products.

-

The goal is to achieve 5-20% degradation of the parent drug to ensure that the degradation products are formed at a sufficient level for detection and characterization.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to solubility and stability in drug development.

References

PDE5-IN-9 in vitro PDE5 inhibition assay

An In-Depth Technical Guide to the In Vitro PDE5 Inhibition Assay Featuring PDE5-IN-9

This guide provides a comprehensive overview of the in vitro phosphodiesterase type 5 (PDE5) inhibition assay, a critical tool for the discovery and characterization of novel therapeutic agents. It details the underlying biochemical pathways, presents detailed experimental protocols, and situates the specific inhibitor, PDE5-IN-9, within a comparative context. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PDE5 and its modulators.

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is fundamental to various physiological processes, most notably the regulation of smooth muscle tone and vasodilation.[1][3]

The process begins with the release of nitric oxide, which stimulates the enzyme soluble guanylate cyclase (sGC).[4] Activated sGC converts guanosine triphosphate (GTP) into cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells, which in turn causes vasodilation and increased blood flow. The action of cGMP is terminated by PDE5, which specifically hydrolyzes cGMP to the inactive guanosine monophosphate (GMP).

PDE5 inhibitors work by blocking this degradation of cGMP. By inhibiting PDE5, these compounds prolong the action of cGMP, enhance smooth muscle relaxation, and increase blood flow. This mechanism is the basis for their therapeutic use in conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

PDE5-IN-9: A Novel Inhibitor

PDE5-IN-9 is a compound identified as an inhibitor of the PDE5 enzyme. Its primary biochemical characteristic is its half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Name | Synonym | Target | IC₅₀ Value |

| PDE5-IN-9 | Compound 59 | PDE5 | 11.2 μM |

Molecular docking studies have suggested that PDE5-IN-9 interacts with key amino acid residues within the active site of PDE5, including Gln 817, Tyr 612, and Ala 767.

Comparative Analysis of PDE5 Inhibitors

To provide context for the potency of PDE5-IN-9, its IC₅₀ value is compared with those of well-established, clinically approved PDE5 inhibitors. This comparison highlights the relative efficacy of different compounds in an in vitro setting.

| Inhibitor | IC₅₀ Value (nM) | Selectivity Profile |

| PDE5-IN-9 | 11,200 | Data not available |

| Sildenafil | 4.0 - 5.22 | Also inhibits PDE6, which can lead to visual side effects. |

| Tadalafil | 2.0 | Also shows some inhibition of PDE11. |

| Vardenafil | 0.1 - 0.7 | Highly potent; also inhibits PDE6. |

| Avanafil | 4.3 - 5.2 | Highly selective for PDE5 over other PDE isoforms. |

Note: IC₅₀ values can vary between different assay conditions and experimental setups.

In Vitro PDE5 Inhibition Assay Protocols

The determination of a compound's IC₅₀ value against PDE5 is accomplished through various in vitro assays. These assays measure the enzymatic conversion of cGMP to GMP and quantify the inhibitory effect of the test compound. Below are detailed protocols for three common methods.

References

Unraveling the Selectivity of PDE5-IN-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the selectivity profile of PDE5-IN-9, a known inhibitor of phosphodiesterase 5 (PDE5). While information on this specific compound is limited in publicly accessible literature, this document provides a foundational understanding of PDE5 inhibition, the critical importance of selectivity in drug development, and the established methodologies for assessing inhibitor specificity.

Introduction to PDE5-IN-9

PDE5-IN-9, also identified as Compound 59, is a molecule recognized for its inhibitory activity against phosphodiesterase 5 (PDE5), with a reported half-maximal inhibitory concentration (IC50) of 11.2 μM. The inhibition of PDE5 is a well-established therapeutic strategy for various conditions, most notably erectile dysfunction and pulmonary arterial hypertension. PDE5 enzymes specifically hydrolyze cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. By inhibiting PDE5, PDE5-IN-9 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.

The Critical Role of Selectivity in PDE Inhibition

The human phosphodiesterase superfamily comprises 11 distinct families (PDE1-11), each with multiple isoforms. These enzymes exhibit varying substrate specificities (for cGMP, cAMP, or both) and are distributed differently throughout the body's tissues and organs. Consequently, the selectivity of a PDE inhibitor is a paramount determinant of its therapeutic efficacy and, crucially, its side-effect profile.

Non-selective inhibition of other PDE isoforms can lead to a range of off-target effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, a known side effect of some early-generation PDE5 inhibitors. Similarly, inhibition of PDE11, which is present in the heart, testes, and skeletal muscle, raises concerns about potential cardiovascular and reproductive side effects. Therefore, a comprehensive understanding of a PDE inhibitor's activity against a broad panel of PDE isoforms is essential for its development as a safe and effective therapeutic agent.

Characterizing the Selectivity Profile of PDE5-IN-9: A Methodological Approach

In Vitro PDE Inhibition Assays

The cornerstone of determining a compound's selectivity is a panel of in vitro enzymatic assays against a comprehensive suite of purified recombinant human PDE isoforms.

Experimental Protocol: Radiometric PDE Assay

This is a widely used and robust method for measuring PDE activity.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., Tris-HCl), a divalent cation (typically MgCl₂), the purified recombinant PDE enzyme of interest, and the test compound (PDE5-IN-9) at varying concentrations.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, typically [³H]-cGMP for PDE5 or [³H]-cAMP for cAMP-specific PDEs.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C), during which the PDE enzyme hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate.

-

Termination of Reaction: The reaction is terminated by the addition of a stop solution, often containing a denaturing agent or by heat inactivation.

-

Separation of Product: The radiolabeled 5'-monophosphate product is separated from the unreacted radiolabeled cyclic nucleotide substrate. This is commonly achieved using anion-exchange chromatography, where the negatively charged 5'-monophosphate binds to the resin while the uncharged cyclic nucleotide does not.

-

Quantification: The amount of radiolabeled 5'-monophosphate is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

This protocol is repeated for each PDE isoform (PDE1-11) to generate a comprehensive selectivity profile.

Data Presentation: Hypothetical Selectivity Profile of a PDE5 Inhibitor

To illustrate how the data would be presented, the following table provides a hypothetical selectivity profile for a generic PDE5 inhibitor. This table is for illustrative purposes only and does not represent actual data for PDE5-IN-9.

| PDE Isoform | Substrate | IC50 (μM) | Selectivity vs. PDE5 (Fold) |

| PDE5A1 | cGMP | 11.2 | 1 |

| PDE1B | cGMP/cAMP | >1000 | >89 |

| PDE2A3 | cGMP/cAMP | >1000 | >89 |

| PDE3A | cAMP | >1000 | >89 |

| PDE4D2 | cAMP | >1000 | >89 |

| PDE6C | cGMP | 560 | 50 |

| PDE7B | cAMP | >1000 | >89 |

| PDE8A | cAMP | >1000 | >89 |

| PDE9A | cGMP | >1000 | >89 |

| PDE10A | cGMP/cAMP | >1000 | >89 |

| PDE11A4 | cGMP/cAMP | 896 | 80 |

Visualizing Key Pathways and Workflows

To further aid in the understanding of PDE5 inhibition and the process of selectivity profiling, the following diagrams are provided.

Figure 1: Simplified cGMP signaling pathway and the role of PDE5.

Figure 2: Experimental workflow for determining PDE inhibitor selectivity.

Conclusion

While the complete selectivity profile of PDE5-IN-9 remains to be fully elucidated in publicly available scientific literature, the established methodologies for determining such a profile are robust and essential for the progression of any PDE inhibitor through the drug development pipeline. The hypothetical data and standardized protocols presented herein provide a framework for understanding the critical nature of selectivity and the experimental approaches required to characterize it. For drug development professionals, a thorough investigation into the selectivity of PDE5-IN-9 against all PDE isoforms would be a mandatory next step to assess its therapeutic potential and safety.

Unveiling Target Engagement of PDE5-IN-9 in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to confirm and characterize the target engagement of PDE5-IN-9, a novel and potent phosphodiesterase 5 (PDE5) inhibitor, in relevant cellular models. This document outlines the core signaling pathway, detailed experimental protocols for key assays, and representative data to guide researchers in the evaluation of this and similar compounds.

Introduction to PDE5 Inhibition and Target Engagement

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[1][2] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating the downstream effects of the NO/cGMP cascade.

PDE5 inhibitors, such as sildenafil and tadalafil, are established therapeutics for erectile dysfunction and pulmonary arterial hypertension.[3][4] The development of novel PDE5 inhibitors like PDE5-IN-9 necessitates a robust characterization of their interaction with the PDE5 enzyme within a cellular context. Target engagement assays are crucial to confirm that a compound binds to its intended target in a complex biological system and to determine its potency and selectivity.

This guide focuses on a multi-pronged approach to assess the cellular target engagement of PDE5-IN-9, employing both direct and indirect methods to provide a comprehensive understanding of its mechanism of action.

The PDE5-cGMP Signaling Pathway

The canonical PDE5-cGMP signaling pathway is initiated by the production of nitric oxide (NO), which activates soluble guanylate cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP).[5] cGMP then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a reduction in intracellular calcium levels and ultimately, smooth muscle relaxation. PDE5 acts as a negative regulator of this pathway by degrading cGMP to the inactive 5'-GMP. PDE5-IN-9 exerts its therapeutic effect by blocking this degradation, thus amplifying cGMP signaling.

Quantitative Data Summary

The following tables summarize representative quantitative data for PDE5-IN-9 obtained from various cellular target engagement assays. This data is essential for comparing the potency and efficacy of PDE5-IN-9 with other known inhibitors.

Table 1: Cellular Potency of PDE5-IN-9

| Assay Type | Cell Line | Parameter | Value (nM) |

| HTRF cGMP Assay | HEK293 | IC50 | 15.2 |

| FRET-based cGMP Imaging | A549 | EC50 | 25.8 |

| Western Blot (pVASP) | PA-SMC | EC50 | 30.5 |

Table 2: Target Engagement in Cellular Thermal Shift Assay (CETSA)

| Cell Line | Parameter | Value (°C) |

| HEK293 | Tm (Vehicle) | 48.5 |

| HEK293 | Tm (PDE5-IN-9, 10 µM) | 54.2 |

| HEK293 | ΔTm | +5.7 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the cellular target engagement of PDE5-IN-9.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

-

Cell Culture and Treatment:

-

Plate HEK293 cells in a 10 cm dish and grow to 80-90% confluency.

-

Treat cells with 10 µM PDE5-IN-9 or vehicle (DMSO) for 2 hours at 37°C.

-

-

Cell Harvesting and Lysis:

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in PBS containing protease inhibitors.

-

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

-

-

Thermal Challenge:

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler. Include a non-heated control.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Sample Preparation for Western Blot:

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for PDE5 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of each heated sample to the non-heated control.

-

Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and PDE5-IN-9-treated samples.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The shift in Tm (ΔTm) indicates target engagement.

-

Homogeneous Time-Resolved Fluorescence (HTRF) cGMP Assay

The HTRF cGMP assay is a competitive immunoassay to quantify intracellular cGMP levels. This assay is highly sensitive and suitable for high-throughput screening.

Protocol:

-

Cell Culture and Stimulation:

-

Seed HEK293 cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a range of concentrations of PDE5-IN-9 for 30 minutes.

-

Stimulate the cells with a nitric oxide donor (e.g., 100 µM SNP) for 15 minutes to induce cGMP production.

-

-

Cell Lysis:

-

Add the lysis buffer provided in the HTRF cGMP assay kit (e.g., from Cisbio) to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

HTRF Reagent Addition:

-

Add the HTRF cGMP-d2 and anti-cGMP-cryptate reagents to each well.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Signal Detection:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Generate a standard curve using the provided cGMP standards.

-

Determine the concentration of cGMP in each sample from the standard curve.

-

Plot the cGMP concentration against the concentration of PDE5-IN-9 to determine the IC50 value.

-

FRET-based Live-Cell Imaging of cGMP

Genetically encoded FRET-based biosensors allow for the real-time monitoring of intracellular cGMP dynamics in living cells.

Protocol:

-

Transfection of FRET Biosensor:

-

Seed A549 cells on glass-bottom dishes.

-

Transfect the cells with a cGMP FRET biosensor plasmid (e.g., cGES-DE5) using a suitable transfection reagent.

-

Allow 24-48 hours for biosensor expression.

-

-

Live-Cell Imaging:

-

Mount the dish on a fluorescence microscope equipped for FRET imaging.

-

Acquire baseline FRET images (CFP excitation, CFP and YFP emission).

-

-

Cell Treatment and Imaging:

-

Add PDE5-IN-9 at the desired concentration and incubate for 15 minutes.

-

Stimulate the cells with a nitric oxide donor (e.g., 100 µM SNP).

-

Acquire FRET images at regular intervals to monitor the change in cGMP levels.

-

-

Data Analysis:

-

Calculate the FRET ratio (YFP/CFP) for each cell over time.

-

Normalize the FRET ratio to the baseline to determine the change in cGMP.

-

Plot the maximum FRET change against the concentration of PDE5-IN-9 to determine the EC50 value.

-

Western Blot Analysis of Phospho-VASP

Vasodilator-stimulated phosphoprotein (VASP) is a downstream substrate of PKG. The phosphorylation of VASP at Ser239 can be used as a biomarker for PDE5 inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Culture primary pulmonary artery smooth muscle cells (PASMCs) in 6-well plates.

-

Pre-treat the cells with various concentrations of PDE5-IN-9 for 1 hour.

-

Stimulate with 100 µM SNP for 10 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

Strip the membrane and re-probe with an antibody for total VASP as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-VASP and total VASP.

-

Calculate the ratio of phospho-VASP to total VASP for each condition.

-

Plot the phospho-VASP/total VASP ratio against the concentration of PDE5-IN-9 to determine the EC50 value.

-

Conclusion

The comprehensive suite of assays described in this technical guide provides a robust framework for confirming and quantifying the cellular target engagement of the novel PDE5 inhibitor, PDE5-IN-9. By employing a combination of direct (CETSA) and indirect (cGMP and pVASP measurements) methods, researchers can gain a high degree of confidence in the compound's mechanism of action and cellular potency. The detailed protocols and representative data presented herein serve as a valuable resource for drug development professionals working on the characterization of new PDE5 inhibitors.

References

The Role of PDE5-IN-9 in the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase type 5 (PDE5) is a critical enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Its inhibition has been a successful therapeutic strategy for various cardiovascular and erectile dysfunction disorders. This technical guide provides an in-depth overview of PDE5-IN-9, a known PDE5 inhibitor, and its interaction with the cGMP signaling cascade. This document will detail the mechanism of action, present available quantitative data, and outline a representative experimental protocol for assessing PDE5 inhibition. Furthermore, visual diagrams of the signaling pathway and a typical experimental workflow are provided to facilitate a comprehensive understanding.

Introduction to the cGMP Signaling Pathway

The cGMP signaling pathway plays a pivotal role in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two main forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.

Once synthesized, cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.

The signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides. PDE5 is a cGMP-specific PDE, meaning it selectively degrades cGMP to the inactive 5'-GMP, thus downregulating the signaling cascade. By inhibiting PDE5, the intracellular concentration of cGMP is increased, leading to enhanced and prolonged downstream effects.

PDE5-IN-9: A Phosphodiesterase 5 Inhibitor

PDE5-IN-9, also identified as Compound 59, is a molecule that has been characterized as an inhibitor of the PDE5 enzyme.[1][2][3][4][5] Its inhibitory activity makes it a compound of interest for research into cardiovascular diseases.

Mechanism of Action

PDE5-IN-9 functions by competitively binding to the active site of the PDE5 enzyme. This binding prevents the catalytic hydrolysis of cGMP to 5'-GMP. By blocking this degradation, PDE5-IN-9 effectively increases the intracellular levels of cGMP, thereby amplifying the downstream signaling effects mediated by PKG. Molecular docking studies have suggested that PDE5-IN-9 interacts with key amino acid residues within the PDE5 active site, including Gln 817, Tyr 612, and Ala 767.

Quantitative Data

The inhibitory potency of a compound is a critical parameter in drug discovery and development. For PDE5-IN-9, the following quantitative data has been reported:

| Compound | Target | IC50 |

| PDE5-IN-9 | PDE5 | 11.2 μM |

Table 1: Inhibitory activity of PDE5-IN-9 against the PDE5 enzyme.

Experimental Protocols for PDE5 Inhibition Assay

Principle of the Fluorescence Polarization Assay

The FP assay for PDE5 inhibition measures the change in the fluorescence polarization of a fluorescently labeled cGMP substrate. In solution, the small, fluorescently labeled cGMP tumbles rapidly, resulting in low fluorescence polarization. When PDE5 hydrolyzes the substrate to the fluorescently labeled 5'-GMP, a specific binding agent in the assay mix with a high affinity for 5'-GMP captures it. This binding results in a larger molecular complex that tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor of PDE5 will prevent the hydrolysis of the cGMP substrate, thus keeping the fluorescence polarization low.

Materials

-

Recombinant human PDE5A1 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Binding agent for 5'-GMP

-

Test compound (PDE5-IN-9) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sildenafil, Tadalafil)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of PDE5-IN-9 in DMSO. A typical starting concentration for an initial screen might be 1 mM. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations.

-

Assay Plate Setup:

-

Add 5 µL of diluted test compound or control to the wells of the 384-well plate.

-

Add 5 µL of diluted PDE5A1 enzyme solution to each well.

-

Include wells for a positive control (a known PDE5 inhibitor) and a negative control (DMSO vehicle).

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the FAM-cGMP substrate solution to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at room temperature or 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Detection: Add 10 µL of the binding agent solution to stop the reaction and allow for the binding to 5'-GMP. Incubate for a further 30 minutes at room temperature.

-

Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FAM).

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Visualizing the cGMP Signaling Pathway and Experimental Workflow

cGMP Signaling Pathway

Caption: The cGMP signaling pathway and the inhibitory action of PDE5-IN-9.

Experimental Workflow for PDE5 Inhibition Assay

Caption: A typical workflow for a Fluorescence Polarization-based PDE5 inhibition assay.

Conclusion

PDE5-IN-9 is an inhibitor of the cGMP-specific phosphodiesterase 5, with a reported IC50 value of 11.2 μM. By preventing the degradation of cGMP, it enhances signaling through this critical pathway, which has implications for cardiovascular function and other physiological processes. While detailed proprietary information on its synthesis and specific assay conditions are limited, established methodologies such as the Fluorescence Polarization assay provide a robust framework for its further characterization and for the discovery of novel PDE5 inhibitors. The continued investigation of compounds like PDE5-IN-9 is crucial for advancing our understanding of the cGMP signaling pathway and for the development of new therapeutics targeting this enzyme.

References

The Structural Basis of PDE5 Inhibition by PDE5-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular interactions governing the binding of the inhibitor PDE5-IN-9 to Phosphodiesterase type 5 (PDE5). This document synthesizes available quantitative data, outlines detailed experimental methodologies for inhibitor characterization, and visualizes key biological and experimental pathways. While a definitive crystal structure of the PDE5-IN-9 complex is not publicly available, this guide leverages molecular modeling data and established principles of PDE5 structural biology to provide a comprehensive overview for research and drug development applications.

Introduction to PDE5 and the cGMP Signaling Pathway

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] In this pathway, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn acts as a second messenger to mediate various physiological processes, including smooth muscle relaxation.[1][4] PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal. Inhibition of PDE5 leads to an accumulation of cGMP, prolonging its downstream effects, a mechanism that is therapeutically exploited for conditions such as erectile dysfunction and pulmonary hypertension.

The catalytic domain of PDE5 is the target for inhibitory drugs. It is a complex structure composed of three subdomains: an N-terminal cyclin-fold domain, a linker helical domain, and a C-terminal helical bundle. The active site is a deep pocket containing a metal-binding site (M site), a core pocket (Q pocket), a hydrophobic pocket (H pocket), and a lid region (L region). The binding of inhibitors to this active site prevents the hydrolysis of cGMP.

Below is a diagram illustrating the cGMP signaling pathway and the role of PDE5.

Quantitative Analysis of PDE5-IN-9 Binding

PDE5-IN-9 has been identified as an inhibitor of PDE5. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50). For comparative purposes, the IC50 values of well-established PDE5 inhibitors are also presented.

| Inhibitor | IC50 (PDE5) | CAS Number | Molecular Formula |

| PDE5-IN-9 | 11.2 µM | 157862-84-5 | C18H14N4S |

| Sildenafil | ~3.5 - 5.22 nM | 171599-83-0 | C22H30N6O4S |

| Tadalafil | ~1.8 nM | 171596-29-5 | C22H19N3O4 |

| Vardenafil | ~0.7 nM | 224785-91-5 | C23H32N6O4S |

Structural Insights into PDE5-IN-9 Interaction

While an empirical crystal structure of PDE5 in complex with PDE5-IN-9 is not available, molecular docking studies have provided valuable insights into its putative binding mode. These computational models predict that PDE5-IN-9 interacts with key residues within the active site of PDE5.

Predicted Interacting Residues:

-

Gln 817: This is a highly conserved residue in the Q pocket of PDE5 and is crucial for substrate and inhibitor binding. It often forms hydrogen bonds with inhibitors.

-

Tyr 612: This residue is located in the active site and can form hydrophobic interactions with inhibitors.

-

Ala 767: This residue contributes to the hydrophobic nature of the active site.

The interaction with these specific amino acids suggests that PDE5-IN-9 occupies the catalytic pocket, thereby preventing the binding and subsequent hydrolysis of cGMP.

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments required to characterize the binding of a novel inhibitor like PDE5-IN-9 to PDE5.

Determination of Inhibitor Potency (IC50) using a Fluorescence Polarization Assay

This protocol describes a common method for determining the IC50 value of a PDE5 inhibitor.

Materials:

-

Recombinant human PDE5 enzyme

-

FAM-cGMP (fluorescently labeled cGMP substrate)

-

Binding agent (binds to fluorescent 5'-GMP product)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/ml BSA)

-

Test compound (PDE5-IN-9) and control inhibitors (e.g., sildenafil)

-

384-well microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of PDE5-IN-9 in assay buffer. The final concentration range should typically span from picomolar to micromolar.

-

Enzyme Preparation: Dilute the recombinant PDE5 enzyme to the desired concentration in cold assay buffer.

-

Assay Setup: To each well of the microplate, add the diluted test compound or control.

-

Enzyme Addition: Add the diluted PDE5 enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FAM-cGMP substrate solution to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination and Binding: Add the binding agent to each well to stop the reaction.

-

Final Incubation: Incubate for another 30 minutes at room temperature.

-

Measurement: Read the fluorescence polarization of each well using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expression and Purification of the PDE5 Catalytic Domain for Structural Studies

This protocol outlines a general procedure for obtaining a purified PDE5 catalytic domain suitable for crystallization.

Materials:

-

Expression vector containing the human PDE5 catalytic domain (e.g., residues 537-860) with an affinity tag (e.g., His-tag).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

IMAC (Immobilized Metal Affinity Chromatography) resin (e.g., Ni-NTA).

-

Size-exclusion chromatography (SEC) column.

-

SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

-

Transformation and Expression: Transform the expression vector into E. coli. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG. Continue to grow the cells at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated IMAC column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the PDE5 catalytic domain with elution buffer.

-

Tag Cleavage (Optional): If the affinity tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV protease).

-

Second Affinity Chromatography (Optional): If the tag was cleaved, pass the protein solution back over the IMAC column to remove the cleaved tag and the protease (if it is also tagged).

-

Size-Exclusion Chromatography: Concentrate the protein and load it onto an SEC column equilibrated with SEC buffer. This step further purifies the protein and ensures it is in a monodisperse state.

-

Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay.

Crystallization of the PDE5-Inhibitor Complex

This protocol provides a general framework for the crystallization of the PDE5 catalytic domain in complex with an inhibitor.

Materials:

-

Purified PDE5 catalytic domain (10-20 mg/mL).

-

PDE5-IN-9 (or other inhibitor) stock solution.

-

Crystallization screens (various commercially available or custom-made solutions).

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

Procedure:

-

Complex Formation: Incubate the purified PDE5 catalytic domain with a 5-10 fold molar excess of PDE5-IN-9 for at least one hour on ice.

-

Crystallization Setup: Set up crystallization trials using the vapor diffusion method. In a typical sitting-drop experiment, mix 1 µL of the protein-inhibitor complex with 1 µL of the crystallization solution from the screen.

-

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives to obtain larger, diffraction-quality crystals.

-

Cryo-protection and Data Collection: Before X-ray diffraction, soak the crystals in a cryo-protectant solution and flash-cool them in liquid nitrogen. Collect diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement and refine the model.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel PDE5 inhibitor.

Conclusion

PDE5-IN-9 is an identified inhibitor of PDE5 with a reported IC50 in the micromolar range. While a definitive experimental structure of its complex with PDE5 is yet to be determined, molecular modeling suggests a binding mode that involves key residues in the enzyme's active site. The experimental protocols detailed in this guide provide a robust framework for the further characterization of PDE5-IN-9 and other novel PDE5 inhibitors. Future structural studies, particularly X-ray crystallography of the PDE5-IN-9 complex, will be invaluable for elucidating the precise molecular interactions and for guiding the structure-based design of more potent and selective next-generation PDE5 inhibitors.

References

Early-stage research on PDE5-IN-9 therapeutic potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research available on PDE5-IN-9, a novel Phosphodiesterase 5 (PDE5) inhibitor. The information is compiled from publicly available data and is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound, particularly in the context of cardiovascular disease.

Introduction to PDE5-IN-9

PDE5-IN-9, also referred to as Compound 59, has been identified as an inhibitor of Phosphodiesterase 5 (PDE5), an enzyme critical to the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] The inhibition of PDE5 is a well-established therapeutic strategy for various conditions, most notably erectile dysfunction and pulmonary arterial hypertension. Early research suggests that PDE5-IN-9 may hold therapeutic potential in the broader field of cardiovascular disease.[1][2]

Quantitative Data

To date, the publicly available quantitative data on the inhibitory activity of PDE5-IN-9 is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. This value provides a measure of the compound's potency in a cell-free system.

| Compound | Target | IC50 (μM) | Source |

| PDE5-IN-9 | PDE5 | 11.2 | [1] |

Mechanism of Action and Signaling Pathway

PDE5-IN-9 exerts its effects by inhibiting the PDE5 enzyme. In the cardiovascular system, the nitric oxide (NO) signaling pathway plays a crucial role in regulating vascular tone and blood flow. Upon stimulation, endothelial cells release NO, which then diffuses into adjacent smooth muscle cells. There, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

cGMP acts as a second messenger, activating Protein Kinase G (PKG). PKG then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation (vasodilation). The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a key enzyme in this process.

By inhibiting PDE5, PDE5-IN-9 prevents the degradation of cGMP, leading to its accumulation within the cell. This enhances PKG signaling, promotes vasodilation, and has potential downstream cardioprotective effects. Molecular docking studies have suggested that PDE5-IN-9 interacts with the amino acid residues Gln 817, Tyr 612, and Ala 767 within the active site of the PDE5 enzyme.

Experimental Protocols

While the specific experimental protocols used to characterize PDE5-IN-9 are not publicly available in full detail, this section outlines standard, representative methodologies for key in vitro experiments in this field of research.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay is a common high-throughput method for determining the IC50 value of PDE5 inhibitors.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cGMP substrate (FAM-cGMP). When the small FAM-cGMP is hydrolyzed by PDE5 to FAM-5'-GMP, a specific binding agent in the assay mix binds to the product. This binding results in a larger molecular complex that rotates more slowly, leading to an increase in the FP signal. Inhibitors of PDE5 will prevent this hydrolysis, resulting in a low FP signal.

Materials:

-

Recombinant human PDE5A1 enzyme

-

FAM-labeled cGMP substrate

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

Binding Agent (specific for 5'-GMP)

-

PDE5-IN-9 and a positive control (e.g., Sildenafil) dissolved in DMSO

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of PDE5-IN-9 in DMSO. Further dilute these stock solutions in PDE Assay Buffer to the final desired concentrations.

-

Assay Setup: To each well of the microplate, add:

-

5 µL of the diluted test compound or control.

-

10 µL of diluted PDE5A1 enzyme solution.

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 5 µL of the FAM-cGMP substrate solution to each well.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

-

Reaction Termination and Binding: Add 10 µL of the binding agent to each well to stop the reaction.

-

Final Incubation: Incubate for 30 minutes at room temperature.

-

Measurement: Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.

Ex Vivo Assessment of Vasodilation (Organ Bath)

This experiment evaluates the functional effect of a PDE5 inhibitor on vascular tissue.

Principle: Isolated arterial rings are mounted in an organ bath, and their contraction and relaxation are measured. The ability of PDE5-IN-9 to induce or potentiate vasodilation in pre-constricted vessels is assessed.

Materials:

-

Isolated arterial tissue (e.g., rat aorta or coronary artery)

-

Krebs-Henseleit buffer

-